molecular formula C13H17NO2 B12676907 2-Cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylic acid CAS No. 79570-01-7

2-Cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylic acid

Cat. No.: B12676907
CAS No.: 79570-01-7
M. Wt: 219.28 g/mol
InChI Key: FVXWDDLIMBRDJT-WEVVVXLNSA-N
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Description

2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is a specialized organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a cyano group and a propenoic acid moiety attached to a dimethylbicycloheptane framework. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with acrylonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propenoic acid moiety can undergo polymerization. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- stands out due to its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

79570-01-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoic acid

InChI

InChI=1S/C13H17NO2/c1-13(2)10-4-3-8(11(13)6-10)5-9(7-14)12(15)16/h5,8,10-11H,3-4,6H2,1-2H3,(H,15,16)/b9-5+

InChI Key

FVXWDDLIMBRDJT-WEVVVXLNSA-N

Isomeric SMILES

CC1(C2CCC(C1C2)/C=C(\C#N)/C(=O)O)C

Canonical SMILES

CC1(C2CCC(C1C2)C=C(C#N)C(=O)O)C

Origin of Product

United States

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